

3-Bromo-4-ethylphenol: A Versatile Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name: **3-Bromo-4-ethylphenol**

Cat. No.: **B1291987**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethylphenol is a substituted phenolic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive phenol group and strategically positioned bromine and ethyl substituents, offer a scaffold for the synthesis of diverse and complex molecules with a range of biological activities. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the ethyl group can influence lipophilicity and steric interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of **3-Bromo-4-ethylphenol** in drug discovery and development, with a focus on its role in the creation of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-4-ethylphenol** is presented in the table below, based on data available from PubChem.[\[1\]](#)

Property	Value
Molecular Formula	C8H9BrO
Molecular Weight	201.06 g/mol
IUPAC Name	3-bromo-4-ethylphenol
CAS Number	540495-28-1
Appearance	Not specified (likely a solid or oil)
XLogP3-AA	3.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1

Synthesis of 3-Bromo-4-ethylphenol

The primary synthetic route to **3-Bromo-4-ethylphenol** involves the electrophilic bromination of 4-ethylphenol. The hydroxyl group of the phenol is an activating ortho-, para-director. To achieve selective bromination at the position ortho to the hydroxyl group and meta to the ethyl group, careful control of reaction conditions is necessary.

Experimental Protocol: Bromination of 4-Ethylphenol

A general procedure for the bromination of phenols, which can be adapted for the synthesis of **3-Bromo-4-ethylphenol**, is the reaction of 4-ethylphenol with a brominating agent in a suitable solvent.

Materials:

- 4-Ethylphenol
- Bromine (or an alternative brominating agent like N-bromosuccinimide)
- Carbon disulfide (or another inert solvent such as acetic acid or dichloromethane)

- Ice bath
- Separatory funnel
- Distillation apparatus
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve 4-ethylphenol in carbon disulfide in a round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel.
- Cool the flask in an ice bath to below 5°C.
- Slowly add a solution of bromine in carbon disulfide from the dropping funnel while stirring vigorously. The addition should be controlled to maintain the low temperature.
- After the addition is complete, allow the reaction mixture to stir for a specified period.
- Once the reaction is complete, distill off the carbon disulfide.
- The crude product is then purified by vacuum distillation.

Note: This is a generalized procedure based on the bromination of phenol.[\[2\]](#) Optimization of reaction time, temperature, and purification method would be required for this specific substrate.

A report from the Institute of Applied Research at Vilnius University mentions the development of new effective synthesis prescriptions for **3-Bromo-4-ethylphenol**, indicating its utility in applications such as OLEDs.[\[3\]](#)

Applications in Medicinal Chemistry

CRAC Channel Modulators

A significant application of **3-Bromo-4-ethylphenol** is in the synthesis of chromane and chromene derivatives that act as modulators of the Calcium Release-Activated Calcium (CRAC) channel.[\[4\]](#) These channels are crucial for calcium signaling in various cell types,

including immune cells, and their modulation is a promising therapeutic strategy for inflammatory and autoimmune diseases.

A patent describes the use of **3-Bromo-4-ethylphenol** in the synthesis of a key intermediate, 7-Bromo-6-ethylspiro[chroman-2,1'-cyclobutan]-4-one, which is a precursor for CRAC channel modulators.[4]

Experimental Workflow for Spirochromanone Synthesis

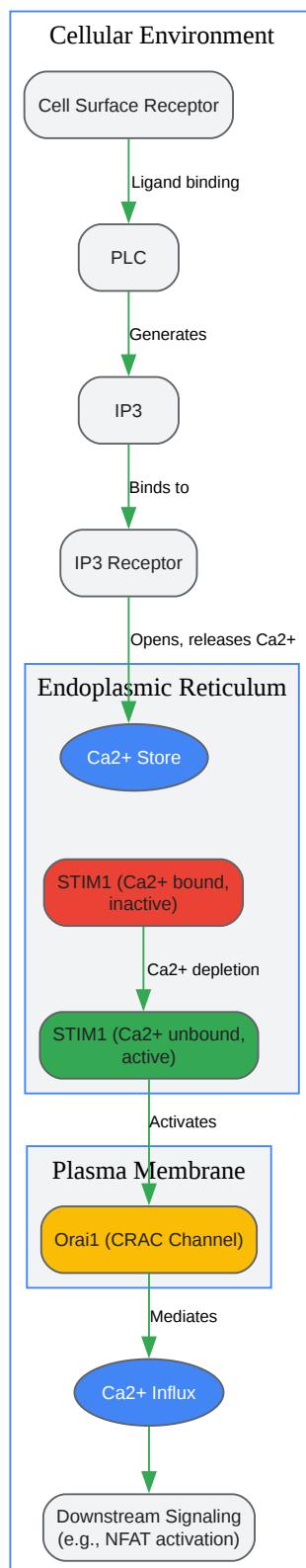


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Caption: Synthetic pathway from **3-Bromo-4-ethylphenol** to a spirochromanone intermediate.

Signaling Pathway of CRAC Channel Activation

The CRAC channel is activated upon depletion of calcium stores in the endoplasmic reticulum (ER). This process is initiated by the ER-resident Ca^{2+} sensor, STIM1, which, upon sensing low Ca^{2+} levels, translocates to ER-plasma membrane junctions and activates the Orai1 channel, the pore-forming subunit of the CRAC channel.[5][6][7]



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Caption: Simplified signaling pathway of CRAC channel activation.

Antimicrobial Agents

While specific studies on **3-Bromo-4-ethylphenol** are limited, related bromophenols have demonstrated notable antimicrobial and antifungal properties. The presence of the bromine atom and the phenolic hydroxyl group are thought to be key to this activity, potentially through mechanisms like the disruption of bacterial cell membranes. One source mentions a study in the Journal of Antimicrobial Chemotherapy where 4-bromo-3-ethylphenol, an isomer, showed efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA).^[8] This suggests that **3-Bromo-4-ethylphenol** and its derivatives are promising candidates for the development of new antimicrobial agents.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀ or MIC values) specifically for derivatives of **3-Bromo-4-ethylphenol**. Further research and publication in this area are needed to populate such a table.

Conclusion

3-Bromo-4-ethylphenol is a valuable building block in medicinal chemistry with demonstrated potential in the development of CRAC channel modulators and potential applications as a scaffold for novel antimicrobial agents. Its synthetic accessibility and the reactivity of its functional groups make it an attractive starting material for the generation of diverse chemical libraries for drug discovery. Future research focused on the synthesis and biological evaluation of a wider range of derivatives, along with detailed structure-activity relationship studies, will be crucial to fully exploit the therapeutic potential of this versatile compound.

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